8-Chloroisoquinolin-1(2H)-one

Description

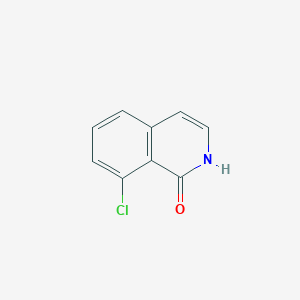

8-Chloroisoquinolin-1(2H)-one is a distinct chemical entity characterized by an isoquinolinone core with a chlorine atom substituted at the 8th position. uni.lubldpharm.com Its molecular formula is C9H6ClNO, and it has a molecular weight of approximately 179.60 g/mol . cymitquimica.comnih.gov While specific research on this particular isomer is not extensively documented in publicly available literature, its significance can be understood by examining the foundational isoquinolinone scaffold and the impact of halogenation in contemporary chemical science.

| Property | Value |

| CAS Number | 1368031-04-2 |

| Molecular Formula | C9H6ClNO |

| Molecular Weight | 179.60 g/mol |

| IUPAC Name | 8-chloro-2H-isoquinolin-1-one |

| Chemical properties of this compound. uni.lubldpharm.comcymitquimica.comchemicalbook.com |

The isoquinolinone scaffold is a privileged structure in organic and medicinal chemistry. nih.govbeilstein-journals.org Isoquinolines and their derivatives are integral to a wide array of natural products and synthetically developed molecules, serving as crucial building blocks for compounds with significant biological and pharmacological activities. bohrium.comresearchgate.net The isoquinoline (B145761) framework is a structural isomer of quinoline (B57606) and is noted for its presence in numerous alkaloids. researchgate.net

The synthesis of the isoquinolinone core has been a subject of intense research, with traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions being well-established. nih.govacs.org However, the quest for more efficient and environmentally benign synthetic routes has led to the development of modern techniques, including transition-metal-catalyzed C-H activation and annulation reactions. bohrium.comorganic-chemistry.org These newer methods often provide better yields, broader substrate scope, and milder reaction conditions compared to classical approaches. researchgate.net The versatility of the isoquinolinone scaffold allows for functionalization at various positions, enabling the creation of a diverse library of compounds for further investigation. organic-chemistry.orgacs.org

The introduction of a halogen atom, such as chlorine, onto the isoquinolinone scaffold significantly influences its chemical reactivity and properties. Halogenated organic compounds are pivotal intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. This allows for the introduction of new functional groups and the construction of more complex molecular architectures.

The chlorine substituent on this compound enhances its reactivity, making it a valuable precursor for further chemical modifications. chemimpex.com Research on halogenated isoquinolines has explored their synthesis through various methods, including those initiated by anhydrous halogen acids and transition-metal-free protocols. acs.orgacs.org For instance, the synthesis of other chlorinated isoquinolinone isomers, such as 6-chloroisoquinolin-1(2H)-one and 7-chloroisoquinolin-1(2H)-one, has been achieved through cobalt-catalyzed C-H activation/annulation reactions. nih.govacs.org These synthetic strategies highlight the ongoing efforts to access diverse halogenated isoquinolinone derivatives.

The development of synthetic routes to access 4-substituted 1(2H)-isoquinolinones has been achieved through the electrophilic trapping of anions derived from 4-bromo-1(2H)-isoquinolinones. researchgate.net Furthermore, the synthesis of 3-chloroisoquinolin-1(2H)-one has been reported, showcasing the accessibility of various chlorinated isomers. rsc.org The strategic placement of a halogen atom on the isoquinolinone ring system is a key area of research, as it opens up avenues for creating novel compounds with tailored properties for various scientific applications. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKQWEOFKPOMSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Chloroisoquinolin 1 2h One and Its Analogues

Classical and Established Synthetic Routes to the Isoquinolinone Core

Traditional methods for constructing the isoquinoline (B145761) core, the precursor to isoquinolinones, rely on foundational name reactions that involve the cyclization of acyclic precursors. These routes, while historically significant, often require harsh conditions and may have limitations regarding substrate scope and regioselectivity.

Adaptation of Bischler–Napieralski and Pictet–Spengler Reaction Principles

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to form the corresponding isoquinolines and, through further steps, isoquinolinones. wikipedia.orgorganic-chemistry.orgresearchgate.netorganicreactions.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org For the synthesis of an 8-chloro substituted isoquinolinone, this would conceptually involve the cyclization of an N-acyl derivative of 2-(2-chlorophenyl)ethylamine (B79778). The cyclization is an electrophilic aromatic substitution, and the position of ring closure is directed by the existing substituents on the aromatic ring. wikipedia.org

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.comjk-sci.comnih.gov To generate an 8-chloro substituted isoquinoline backbone, a 2-(2-chlorophenyl)ethylamine derivative would be the starting material. The resulting tetrahydroisoquinoline would then require oxidation to the fully aromatic isoquinoline, followed by conversion to the isoquinolinone. The reaction conditions for the Pictet-Spengler cyclization can be milder than those for the Bischler-Napieralski reaction, particularly if the aromatic ring is electron-rich. wikipedia.org

| Reaction | Starting Material Principle | Intermediate | Key Transformation |

| Bischler-Napieralski | N-acyl-2-(2-chlorophenyl)ethylamine | 3,4-dihydroisoquinoline | Intramolecular cyclization |

| Pictet-Spengler | 2-(2-chlorophenyl)ethylamine | Tetrahydroisoquinoline | Condensation and cyclization |

Pomeranz–Fritsch and Schlittler–Müller Modifications for Isoquinoline Core Formation

The Pomeranz–Fritsch reaction offers another pathway to the isoquinoline nucleus, involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com This intermediate is formed by the condensation of an aromatic aldehyde with 2,2-diethoxyethylamine. wikipedia.org To synthesize an 8-chloroisoquinoline (B135129), 2-chlorobenzaldehyde (B119727) would be the logical starting material. The subsequent cyclization step, typically promoted by strong acids like sulfuric acid, would lead to the formation of the isoquinoline ring. wikipedia.org

A significant modification to this reaction is the Schlittler–Müller modification , which utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. thermofisher.com This adaptation can provide access to C1-substituted isoquinolines. While these methods are versatile, they can suffer from low yields and lack of regioselectivity, especially with substituted benzaldehydes.

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more efficient and versatile methods for the construction of the isoquinolinone core, often relying on transition-metal catalysis to achieve high levels of selectivity and functional group tolerance.

Transition-Metal-Catalyzed Approaches

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolinones. This method typically involves the reaction of a benzamide (B126) derivative with an alkyne. The rhodium catalyst facilitates the activation of an ortho C-H bond of the benzamide, which then undergoes annulation with the alkyne to construct the isoquinolinone ring system. rsc.orgnih.govnih.govrsc.org

For the synthesis of 8-Chloroisoquinolin-1(2H)-one, a 3-chlorobenzamide (B146230) derivative would be the appropriate starting material. The directing group on the amide nitrogen, often a methoxy (B1213986) or pivaloyloxy group, is crucial for the regioselectivity of the C-H activation. The reaction proceeds through a rhodacycle intermediate, and the choice of catalyst, ligands, and reaction conditions can influence the efficiency and outcome of the annulation. rsc.org This approach is valued for its atom economy and the ability to tolerate a wide range of functional groups on both the benzamide and the alkyne partners.

Redox-neutral C-H annulation strategies offer an environmentally benign approach to isoquinolinone synthesis by avoiding the need for external oxidants. rsc.orgnih.govacs.org In these reactions, an internal oxidizing group within the substrate facilitates the catalytic cycle. A notable example is the use of N-chlorobenzamides in cobalt(III) or ruthenium(II)-catalyzed [4+2] annulation reactions. rsc.orgnih.govacs.org

The synthesis of this compound via this strategy would likely start from N-chloro-3-chlorobenzamide. The N-Cl bond serves as an internal oxidant, allowing for the regeneration of the active catalyst. rsc.org The reaction with a suitable coupling partner, such as an alkyne or a strained alkene, would lead to the formation of the desired 8-chloroisoquinolinone. These methods are often characterized by their mild reaction conditions and high functional group compatibility.

The table below summarizes the scope of substrates for a representative redox-neutral annulation reaction for the synthesis of isoquinolinones.

| Benzamide Substituent (R) | Alkyne (R', R'') | Catalyst | Yield (%) |

| H | Ph, Ph | [CpRhCl₂]₂ | 95 |

| 4-Me | Ph, Ph | [CpRhCl₂]₂ | 92 |

| 4-OMe | Ph, Ph | [CpRhCl₂]₂ | 88 |

| 4-F | Ph, Ph | [CpRhCl₂]₂ | 85 |

| 4-Cl | Ph, Ph | [CpRhCl₂]₂ | 82 |

| 4-Br | Ph, Ph | [CpRhCl₂]₂ | 80 |

| 3-Me | Ph, Ph | [CpRhCl₂]₂ | 90 (mixture of regioisomers) |

| H | Et, Et | [CpRhCl₂]₂ | 75 |

| H | Ph, Me | [Cp*RhCl₂]₂ | 88 (major regioisomer) |

This table is a representative example based on general findings in the literature for Rhodium(III)-catalyzed C-H activation/annulation reactions and is intended to illustrate the potential scope of the reaction for forming substituted isoquinolinones.

Palladium-Catalyzed Coupling Reactions in Isoquinolone Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively utilized in the synthesis of complex organic molecules, including isoquinolinone derivatives. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a notable example that can be applied to the construction of the isoquinolone scaffold. wikipedia.orgyoutube.com

In the context of this compound analogues, palladium catalysis is instrumental in the further functionalization of the pre-formed chlorinated isoquinolinone core. For instance, the Suzuki-Miyaura coupling reaction has been successfully employed to synthesize a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones from the corresponding 8-chloro precursor. nih.gov This transformation highlights the utility of the 8-chloro substituent as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling.

The general mechanism of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the palladium(0) catalyst. libretexts.org Intramolecular versions of the Heck reaction are particularly useful for the synthesis of heterocyclic systems. chim.it

Table 1: Palladium-Catalyzed Synthesis of an 8-Substituted Isoquinolinone Analogue nih.gov

| Starting Material | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | (2-Methoxypyrimidin-5-yl)boronic acid | Pd(PPh₃)₂Cl₂ | SPhos | K₂CO₃ | THF/H₂O | 80 | 12 | (S)-3-(1-aminoethyl)-8-((2-methoxypyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one | 98 |

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long-standing history in the formation of C-N and C-O bonds, which are crucial steps in the synthesis of many nitrogen- and oxygen-containing heterocycles. byjus.comwikipedia.orgorganic-chemistry.orgmdpi.com The Ullmann reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst at elevated temperatures. byjus.com

While direct examples of copper-catalyzed cyclization to form this compound are not extensively detailed in readily available literature, the principles of the Ullmann condensation are applicable. For instance, an intramolecular Ullmann-type reaction of a suitably substituted N-(2,3-dichlorophenyl)acrylamide derivative could potentially lead to the formation of the this compound ring system. The mechanism is believed to involve the formation of a copper(I) alkoxide or amide, which then undergoes nucleophilic attack on the aryl halide.

Modern advancements in Ullmann-type couplings have introduced the use of ligands to facilitate the reaction under milder conditions and with a broader substrate scope. These reactions are often more cost-effective than their palladium-catalyzed counterparts.

Multicomponent Reaction (MCR) Strategies: Ugi Postcyclization Applications

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient tools for the rapid generation of molecular complexity. nih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. frontiersin.orgbeilstein-journals.orgsemanticscholar.org

The linear products of the Ugi reaction can serve as versatile intermediates for subsequent cyclization reactions, a strategy known as Ugi postcyclization. This approach has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including isoquinolines. For example, the Pomeranz–Fritsch reaction has been integrated with the Ugi reaction to synthesize diverse isoquinoline scaffolds. rsc.org In a typical sequence, the Ugi reaction is first performed to assemble a key intermediate, which then undergoes an acid-mediated intramolecular cyclization to form the isoquinoline ring. While specific examples leading to this compound are not explicitly detailed, the modularity of the Ugi reaction allows for the incorporation of chlorinated starting materials, such as 2-chlorobenzaldehyde, which could serve as precursors to the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Cyclization Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the modification of aromatic rings, particularly those bearing electron-withdrawing groups. This reaction can be employed in an intramolecular fashion to construct heterocyclic rings. The synthesis of isoquinolone derivatives can be achieved through the SNAr cyclization of appropriately substituted precursors.

A plausible pathway to this compound via SNAr would involve the intramolecular cyclization of a precursor such as an N-(2-chloro-6-vinylphenyl)acetamide derivative. In this scenario, the amide nitrogen would act as the nucleophile, attacking the aromatic ring at the position of a suitable leaving group, facilitated by the presence of an activating group. While direct literature on this specific transformation for this compound is limited, the synthesis of related quinolinone systems demonstrates the feasibility of this approach. For example, 4-chloro-8-methylquinolin-2(1H)-one has been synthesized and its reactivity towards nucleophiles studied, illustrating the utility of SNAr in this class of heterocycles. mdpi.com

Oxidative Coupling Reactions: Dess-Martin Periodinane-Mediated Processes

Oxidative coupling reactions provide a direct means of forming carbon-carbon and carbon-heteroatom bonds. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgchemistrysteps.comorganic-chemistry.org More recently, DMP has been employed in oxidative coupling reactions for the synthesis of heterocyclic compounds.

An efficient synthesis of N-substituted isoquinolinone derivatives has been achieved through the DMP-mediated oxidative coupling of isoquinoline with benzyl (B1604629) bromide. nih.govwikipedia.orgwikipedia.orgorgsyn.org This metal-free method proceeds under mild conditions and provides access to isoquinoline-1,3-dione and isoquinoline-1,3,4-trione derivatives in excellent yields. The proposed mechanism involves the initial formation of an N-benzylisoquinolinium bromide, which is then oxidized by DMP. Although this methodology has not been explicitly reported for the synthesis of this compound, it represents a potentially viable route, assuming the starting 8-chloroisoquinoline is available. The reaction conditions are generally mild and tolerate a variety of functional groups.

Table 2: Dess-Martin Periodinane-Mediated Synthesis of an N-Substituted Isoquinolinone wikipedia.org

| Isoquinoline Substrate | Benzyl Bromide Derivative | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| Isoquinoline | Benzyl bromide | DMP | NMP | rt | 36 | 2-Benzylisoquinoline-1,3(2H,4H)-dione | 62 |

Synthetic Routes Utilizing Specific Precursors

N-Chloroamides as Starting Materials

N-Chloroamides are versatile reagents that have been utilized in a variety of synthetic transformations, including the synthesis of heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net They can be readily prepared from the corresponding amides by treatment with a chlorinating agent. researchgate.net

2-Halobenzonitriles as Cyclization Precursors

A robust and efficient method for the synthesis of isoquinolone derivatives involves the utilization of 2-halobenzonitriles as starting materials. This approach typically proceeds through a base-promoted nucleophilic aromatic substitution (SNAr) reaction with a ketone, followed by a Lewis acid-catalyzed intramolecular cyclization.

The general mechanism commences with the deprotonation of a ketone by a strong base, such as potassium tert-butoxide (KOtBu), to form an enolate. This enolate then acts as a nucleophile, attacking the electron-deficient aromatic ring of the 2-halobenzonitrile at the position of the halogen atom. This SNAr reaction results in the formation of an intermediate which subsequently undergoes an intramolecular cyclization catalyzed by a Lewis acid, commonly a copper(II) salt like copper(II) acetate (B1210297) (Cu(OAc)2). The cyclization involves the nitrogen atom of the nitrile group attacking the carbonyl carbon of the ketone moiety, leading to the formation of the isoquinolone ring system after tautomerization.

This methodology has been demonstrated to be effective for a range of substituted 2-halobenzonitriles and various ketones, affording the corresponding isoquinolone products in satisfactory to good yields. The choice of the halogen on the benzonitrile (B105546) can influence reactivity, with bromo and iodo derivatives often being preferred. The reaction conditions are typically optimized with respect to the base, Lewis acid catalyst, solvent, and temperature to maximize the yield of the desired product. For instance, a common set of conditions involves using KOtBu as the base and Cu(OAc)2 as the catalyst in a solvent like toluene (B28343) at an elevated temperature.

The scope of this reaction allows for the synthesis of a diverse array of isoquinolone analogues by varying the substituents on both the 2-halobenzonitrile and the ketone, providing access to compounds with different substitution patterns on the benzo and pyridinone rings of the isoquinolone core.

| 2-Halobenzonitrile Substrate | Ketone Substrate | Key Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromobenzonitrile | Acetophenone | KOtBu, Cu(OAc)2, Toluene, 100 °C | 3-Phenylisoquinolin-1(2H)-one | 82 |

| 2-Bromo-5-methoxybenzonitrile | Acetophenone | KOtBu, Cu(OAc)2, Toluene, 100 °C | 6-Methoxy-3-phenylisoquinolin-1(2H)-one | 85 |

| 2-Chlorobenzonitrile | 4'-Methylacetophenone | KOtBu, Cu(OAc)2, Toluene, 100 °C | 3-(p-Tolyl)isoquinolin-1(2H)-one | 78 |

| 2-Bromobenzonitrile | Propiophenone | KOtBu, Cu(OAc)2, Toluene, 100 °C | 4-Methyl-3-phenylisoquinolin-1(2H)-one | 75 |

Homophthalic Anhydride (B1165640) and Azomethine Condensations in Isoquinolone Synthesis

The condensation of homophthalic anhydride with azomethines (imines) represents another significant pathway for the synthesis of the isoquinolone framework, particularly leading to 4-carboxy-substituted isoquinolin-1(2H)-ones. This reaction, often referred to as the Castagnoli-Cushman reaction, is a [4+2] cyclocondensation that typically yields tetrahydroisoquinolone structures. However, under specific conditions or with subsequent aromatization, it can be a viable route to isoquinolin-1(2H)-ones.

The reaction is initiated by the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of homophthalic anhydride, leading to the opening of the anhydride ring. The resulting intermediate then undergoes a series of steps, including intramolecular cyclization and decarboxylation, to form the heterocyclic product. The nature of the substituents on both the homophthalic anhydride and the azomethine, as well as the reaction conditions (solvent, temperature, and presence of catalysts or additives), can significantly influence the outcome and stereoselectivity of the reaction.

While this method is well-established for the synthesis of tetrahydroisoquinolones, its application for the direct synthesis of isoquinolin-1(2H)-ones is less common and often requires specific substrates or reaction conditions that promote aromatization of the initially formed dihydro or tetrahydroisoquinolone intermediate. This aromatization can sometimes be achieved in a one-pot fashion or as a separate synthetic step, for example, through oxidation. The presence of the carboxylic acid group at the 4-position is a characteristic feature of the products derived from this methodology.

This synthetic route offers the advantage of introducing diversity at the N-2, C-3, and C-4 positions of the isoquinolone ring, depending on the structure of the azomethine used. The reaction can be performed in various solvents, including benzene (B151609), toluene, or dichloromethane, sometimes with the addition of a tertiary amine base.

| Homophthalic Anhydride Substrate | Azomethine (Imine) Substrate | Key Reaction Conditions | Primary Product Type | Notes |

|---|---|---|---|---|

| Homophthalic Anhydride | N-Benzylideneaniline | Toluene, reflux | 4-Carboxy-2,3-diphenyl-3,4-dihydroisoquinolin-1(2H)-one | Leads to the dihydroisoquinolone core. |

| Homophthalic Anhydride | N-(4-Methoxybenzylidene)aniline | Acetic Acid, reflux | 4-Carboxy-3-(4-methoxyphenyl)-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one | Aromatization to the isoquinolone may require a subsequent step. |

| 6-Nitrophthalic Anhydride | Various Schiff bases | Dioxane, reflux | Substituted 4-carboxy-7-nitro-3,4-dihydroisoquinolin-1(2H)-ones | Demonstrates the use of substituted anhydrides. |

Electrophilic and Nucleophilic Reactions of the Isoquinolinone Scaffold

The reactivity of the isoquinolinone scaffold is fundamentally dictated by the electronic characteristics of its two fused rings: a benzenoid ring and a pyridinone ring. The benzene ring is generally more electron-rich than the heteroaromatic pyridinone ring, making it the primary site for electrophilic aromatic substitution reactions. rsc.org For the parent isoquinoline molecule, these reactions typically occur at the C5 and C8 positions. youtube.com

Conversely, the heteroaromatic ring is relatively electron-deficient, a characteristic that is amplified by the presence of the carbonyl group in the isoquinolinone structure. This electron deficiency makes the pyridinone ring susceptible to attack by nucleophiles. rsc.org Nucleophilic attack on isoquinoline systems occurs preferentially at the C1 position. quimicaorganica.orgiust.ac.ir In the case of isoquinolin-1(2H)-one, the C1 position is already part of a lactam (amide) functionality. However, the electron-poor nature of the pyridinone ring still governs its reactivity, making other positions within this ring potential sites for nucleophilic addition or substitution, depending on the specific substrate and reaction conditions.

C-H Functionalization Reactions: Regioselective Iodination at the C4 Position of Isoquinolin-1(2H)-ones

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex organic molecules. For isoquinolin-1(2H)-one systems, the C4 position has been identified as a key site for regioselective functionalization. A notable example is the direct iodination at this position.

Researchers have developed an efficient method for the p-toluenesulfonic acid (p-TsOH)-catalyzed regioselective iodination of various isoquinolin-1(2H)-ones at the C4 position. rsc.org This reaction employs N-iodosuccinimide (NIS) as the iodine source and proceeds effectively at room temperature. The methodology demonstrates a broad substrate scope and tolerance for different functional groups, affording a range of 4-iodoisoquinolin-1(2H)-ones in moderate to good yields. rsc.org The C4-iodinated products are valuable intermediates, as the carbon-iodine bond can be readily used in subsequent cross-coupling reactions to introduce further molecular complexity. rsc.orgacs.org

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Isoquinolin-1(2H)-one | 4-Iodoisoquinolin-1(2H)-one | 85 | rsc.org |

| 6,7-Dimethoxy-isoquinolin-1(2H)-one | 4-Iodo-6,7-dimethoxy-isoquinolin-1(2H)-one | 82 | rsc.org |

| 7-Chloro-isoquinolin-1(2H)-one | 7-Chloro-4-iodo-isoquinolin-1(2H)-one | 75 | rsc.org |

Cycloaddition Reactions of Isoquinolinone Systems

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Isoquinolinone derivatives can participate in such reactions, acting as precursors to more complex fused-ring structures.

The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org In the context of the isoquinoline framework, carbonyl-stabilized isoquinolinium N-ylides can be generated in situ and serve as 1,3-dipoles. These reactive species can then undergo cycloaddition with various dipolarophiles.

For instance, the reaction of isoquinolinium ylides with fused-ring cyclopentadienones has been studied. scispace.com This 1,3-dipolar cycloaddition reaction provides a regio- and diastereoselective route to complex naphtho[1'',8'':4',5',6']pentaleno[1':3,4]pyrrolo[2,1-a]-isoquinolin-5-ones. scispace.com

The regioselectivity of 1,3-dipolar cycloadditions is a critical aspect, often governed by a combination of steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. wikipedia.org The reaction's outcome depends on the relative energies of the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (and vice versa). organic-chemistry.org In the reaction involving isoquinolinium ylides, the regioselectivity is explained by a nonconcerted mechanism, as suggested by DFT calculations. scispace.com

Investigating Reaction Mechanisms through Experimental and Theoretical Approaches

Understanding the precise mechanism of a chemical reaction is crucial for its optimization and broader application. For reactions involving the this compound scaffold, both experimental and computational methods are employed to elucidate mechanistic pathways.

Annulation reactions are key to the synthesis of the isoquinolinone core itself. Many modern methods rely on transition-metal catalysis to construct the heterocyclic ring via C-H activation. Several plausible mechanistic pathways have been proposed depending on the catalytic system used.

Nickel-Catalyzed Annulation : A general mechanism for the [4+2] annulation of ortho-halobenzamides with alkynes involves the oxidative addition of the benzamide to a Ni(0) species, forming a nickelacycle intermediate. This is followed by the coordinative insertion of the alkyne and subsequent reductive elimination to yield the isoquinolinone product and regenerate the Ni(0) catalyst. mdpi.com

Cobalt-Catalyzed Annulation : In the cobalt-catalyzed oxidative annulation of benzamides with allenes, a proposed mechanism begins with the oxidation of Co(II) to a catalytically active Co(III) species. This is followed by a directed C-H activation to form a cobaltacycle, insertion of the allene (B1206475), reductive elimination, and isomerization to afford the final product. bohrium.com

Palladium-Catalyzed Annulation : For the annulation of N-methoxy benzamides with 2,3-allenoic acid esters, a plausible Pd-catalyzed mechanism involves C-H activation to form a palladacycle intermediate. Subsequent insertion of the allene into the palladium-carbon bond, followed by reductive elimination, yields the substituted isoquinolinone. mdpi.com

These examples highlight a common theme in transition-metal-catalyzed annulations: the formation of a metallacycle intermediate through C-H activation, followed by insertion of a coupling partner and reductive elimination.

Cycloaddition reactions can proceed through two fundamentally different mechanisms: a concerted pathway, where all bond-forming and bond-breaking occurs in a single transition state, or a stepwise pathway, which involves the formation of one or more intermediates. psiberg.comrsc.org Distinguishing between these pathways often requires a combination of kinetic studies, stereochemical analysis, and computational modeling. diva-portal.org

While the classic Huisgen 1,3-dipolar cycloaddition is often described as a concerted pericyclic reaction, organic-chemistry.org this is not always the case, particularly in reactions involving stabilized or electronically complex dipoles and dipolarophiles.

In the 1,3-dipolar cycloaddition of carbonyl-stabilized isoquinolinium ylides, theoretical studies using Density Functional Theory (DFT) suggest a nonconcerted, stepwise mechanism is operative. scispace.com The proposed pathway involves the initial regioselective addition of the ylide to the dipolarophile to form a zwitterionic intermediate. This intermediate then undergoes cyclization to form the final heptacyclic product. scispace.com This stepwise model, featuring a distinct intermediate, contrasts with the single transition state model of a concerted reaction and provides a more accurate explanation for the observed regioselectivity in this specific system. scispace.comnih.gov

Reactivity Patterns and Mechanistic Investigations of 8 Chloroisoquinolin 1 2h One

Reactivity in Cross-Coupling Reactions

The reactivity of the 8-chloro position of the isoquinolin-1(2H)-one scaffold makes it a valuable precursor for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions. The nature of the substituents on the coupling partner can significantly influence the outcome and efficiency of these reactions.

A notable example is the Suzuki-Miyaura coupling of an 8-chloro-2-phenylisoquinolin-1(2H)-one derivative with various pyrimidinyl boronic acids. nih.gov This reaction serves as a powerful method for creating new carbon-carbon bonds at the C-8 position. Research into the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-one derivatives has demonstrated that the electronic and steric properties of the substituents on the pyrimidine (B1678525) ring affect the isolated yields of the coupled products. nih.gov

The general reaction involves the coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with different pyrimidinyl boronic acids or their pinacol (B44631) esters, catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand such as Sphos, in the presence of a base like potassium carbonate. nih.gov The reaction is regioselective, occurring exclusively at the C-8 position due to the presence of the chlorine atom.

The influence of various pyrimidine substituents on the yield of the Suzuki-Miyaura coupling reaction is detailed in the following table. The data illustrates that a range of substituted pyrimidinyl boronic acids can be successfully coupled, leading to a library of C-8 functionalized isoquinolinones. nih.gov The yields vary depending on the specific substituent on the pyrimidine ring, suggesting that electronic and steric factors play a role in the efficiency of the transmetalation and reductive elimination steps of the catalytic cycle. nih.govnih.gov For instance, coupling with (2-methoxypyrimidin-5-yl)boronic acid and (2-(methylthio)pyrimidin-5-yl)boronic acid resulted in high yields of 98% and 95%, respectively. nih.gov In contrast, more sterically hindered or electronically different substituents led to moderate to good yields, demonstrating the broad scope of this transformation. nih.gov

Table 1. Yields of Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Various Pyrimidinyl Boronic Acids/Esters. nih.gov

While the provided research focuses on Suzuki-Miyaura coupling, the principles of substituent effects can be extended to other palladium-catalyzed reactions such as Buchwald-Hartwig amination. In such reactions, the electronic nature of the amine coupling partner and the steric environment around the nitrogen atom would be expected to influence the rate and efficiency of the C-N bond formation. libretexts.orgwikipedia.org Similarly, in nucleophilic aromatic substitution reactions, the regioselectivity is dictated by the position of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. pressbooks.pubchemistrysteps.com For 8-Chloroisoquinolin-1(2H)-one, the presence of the electron-withdrawing carbonyl group would activate the ring towards nucleophilic attack.

Advanced Spectroscopic Characterization of 8 Chloroisoquinolin 1 2h One and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment of 8-Chloroisoquinolin-1(2H)-one can be achieved.

The ¹H NMR spectrum of this compound is anticipated to display characteristic signals for the aromatic protons and the N-H proton of the lactam functionality. The aromatic region will feature a set of coupled multiplets corresponding to the protons on the isoquinolinone core. The chlorine atom at the 8-position will exert a notable electronic influence, primarily affecting the chemical shifts of the adjacent protons. Specifically, the proton at the 7-position is expected to be a doublet, coupled to the proton at the 6-position. The protons at positions 5 and 6 would likely appear as a triplet and a doublet of doublets, respectively, due to their coupling with each other and adjacent protons. The vinyl protons at positions 3 and 4 will present as doublets, mutually coupled. The N-H proton is expected to appear as a broad singlet, typically in the downfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule. For this compound, nine carbon signals are expected. The most downfield signal will correspond to the carbonyl carbon (C-1) of the lactam ring. The carbon atom bearing the chlorine (C-8) will exhibit a chemical shift influenced by the electronegativity of the halogen. The remaining aromatic and vinyl carbons will resonate in the typical aromatic region (approximately 110-150 ppm).

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~ 6.5 | d | ~ 7.5 |

| H-4 | ~ 7.2 | d | ~ 7.5 |

| H-5 | ~ 7.6 | d | ~ 8.0 |

| H-6 | ~ 7.4 | t | ~ 8.0 |

| H-7 | ~ 7.8 | d | ~ 8.0 |

| NH | ~ 11.0 | br s | - |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~ 162 |

| C-3 | ~ 105 |

| C-4 | ~ 130 |

| C-4a | ~ 138 |

| C-5 | ~ 125 |

| C-6 | ~ 128 |

| C-7 | ~ 135 |

| C-8 | ~ 130 |

| C-8a | ~ 120 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound scaffold, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically through two or three bonds. For this compound, cross-peaks are expected between H-3 and H-4, confirming their vicinal relationship. In the aromatic region, correlations between H-5 and H-6, and between H-6 and H-7 will establish the connectivity of the benzene (B151609) ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum will allow for the unambiguous assignment of the protonated carbons in the molecule. For instance, the proton signal at ~6.5 ppm will show a correlation to the carbon signal at ~105 ppm, assigning these to H-3 and C-3, respectively.

Key Expected HMBC Correlations for this compound

| Proton | Correlated Carbons (2-3 bonds) |

| H-3 | C-1, C-4a |

| H-4 | C-4a, C-5 |

| H-5 | C-4, C-7, C-8a |

| H-7 | C-5, C-8, C-8a |

| NH | C-1, C-8a |

Vibrational Spectroscopy for Molecular Conformation and Functional Group Identification

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is anticipated in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the lactam will likely appear as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and vinyl groups will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3300 | N-H stretch |

| > 3000 | Aromatic C-H stretch |

| 1650-1680 | C=O stretch (lactam) |

| 1450-1600 | Aromatic C=C stretch |

| 600-800 | C-Cl stretch |

FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch is often weaker in the Raman spectrum compared to the IR, the aromatic ring vibrations are typically strong and well-defined. The symmetric stretching of the aromatic rings in this compound is expected to produce a prominent band in the Raman spectrum. The C-Cl stretch may also be observable. Since water is a weak Raman scatterer, this technique can be particularly useful for analyzing samples in aqueous media.

Expected FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| > 3000 | Aromatic C-H stretch |

| 1550-1620 | Aromatic ring stretch |

| ~1000 | Ring breathing mode |

| 600-800 | C-Cl stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₆ClNO), HRMS will provide an exact mass measurement with a high degree of accuracy (typically to within 5 ppm).

The presence of chlorine will be readily identified by the characteristic isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum of this compound will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of approximately 3:1.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₉H₆³⁵ClNO]⁺ | 179.0138 |

| [C₉H₆³⁷ClNO]⁺ | 181.0108 |

By comparing the experimentally measured exact mass to the calculated value, the elemental composition of this compound can be definitively confirmed, providing the final piece of evidence for its structural elucidation.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While specific crystallographic data for this compound is not extensively reported in publicly accessible literature, analysis of closely related synthetic derivatives of the core isoquinolin-1(2H)-one scaffold provides significant insight into the structural characteristics of this class of compounds.

Detailed structural studies have been performed on derivatives such as 3-Phenylisoquinolin-1(2H)-one and 3-(3-Bromobenzyl)isoquinolin-1(2H)-one. The data from these analyses illuminate the typical solid-state conformation and packing motifs of the isoquinolinone ring system.

For 3-Phenylisoquinolin-1(2H)-one, the analysis reveals a structure where the isoquinolinone group is planar, while the attached phenyl ring is twisted, with a dihedral angle of 39.44(4)°. nih.gov The crystal packing is significantly influenced by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which create centrosymmetric dimeric structures. nih.gov

In the case of 3-(3-Bromobenzyl)isoquinolin-1(2H)-one, the two planar ring systems of the molecule subtend an interplanar angle of 75.95(3)°. nih.gov The crystal packing is characterized by classical N—H⋯O hydrogen bonds that link molecules across inversion centers. nih.gov Certain bond angles in this derivative show substantial deviation from idealized values, highlighting structural strain or steric effects within the molecule. nih.gov

The crystallographic parameters for these two derivatives are summarized in the tables below, offering a comparative view of their solid-state structures.

Crystallographic Data for 3-Phenylisoquinolin-1(2H)-one

| Parameter | Value nih.gov |

| Formula | C₁₅H₁₁NO |

| Molar Mass | 221.25 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 3.8692(5) |

| b (Å) | 12.0171(16) |

| c (Å) | 12.3209(16) |

| α (°) | 106.652(2) |

| β (°) | 94.137(2) |

| γ (°) | 90.579(2) |

| Volume (ų) | 547.14(12) |

| Z | 2 |

| Temperature (K) | 290(2) |

Crystallographic Data for 3-(3-Bromobenzyl)isoquinolin-1(2H)-one

| Parameter | Value nih.gov |

| Formula | C₁₆H₁₂BrNO |

| Molar Mass | 314.18 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.5858(4) |

| b (Å) | 9.4976(7) |

| c (Å) | 14.8296(11) |

| α (°) | 88.698(6) |

| β (°) | 83.829(6) |

| γ (°) | 86.529(6) |

| Volume (ų) | 640.88(9) |

| Z | 2 |

| Temperature (K) | 100 |

Computational Chemistry and Theoretical Frameworks Applied to 8 Chloroisoquinolin 1 2h One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods, rooted in solving the Schrödinger equation, offer a detailed description of electron distribution and its implications for molecular properties and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.comcp2k.org For 8-Chloroisoquinolin-1(2H)-one, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. cp2k.org

Functionals such as B3LYP or M06, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used for organic molecules containing heteroatoms and halogens. researchgate.netmdpi.com The optimization yields key geometric parameters, providing a precise structural model. Energetic profiling through DFT allows for the calculation of thermodynamic properties like enthalpy and Gibbs free energy, which are crucial for assessing the molecule's stability. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C1=O | 1.23 Å |

| Bond Length | C8-Cl | 1.74 Å |

| Bond Length | N2-H | 1.01 Å |

| Bond Length | C4=C4a | 1.38 Å |

| Bond Angle | C8a-C1-N2 | 118.5° |

| Bond Angle | C7-C8-Cl | 120.1° |

| Dihedral Angle | C5-C8a-C1-O | 179.8° |

Note: These values are representative examples of what a DFT calculation (e.g., at the B3LYP/6-31G(d) level) would produce and are for illustrative purposes.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. science.gov It is an extension of DFT used to calculate the properties of molecules in their electronically excited states. nih.gov This technique can simulate the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities).

For isoquinoline (B145761) derivatives, the low-energy transitions are typically dominated by π → π* excitations within the aromatic system. nih.govnih.gov TD-DFT calculations can predict the maximum absorption wavelength (λmax) and help assign spectral bands to specific electronic transitions, providing insight into the molecule's photophysical behavior. nih.gov

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.12 | HOMO → LUMO (π → π) |

| S0 → S2 | 4.11 | 302 | 0.25 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 4.65 | 267 | 0.08 | HOMO → LUMO+1 (π → π*) |

Note: These values are hypothetical and serve to illustrate the typical output of a TD-DFT calculation for an aromatic heterocycle.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy and spatial distribution indicate the sites susceptible to nucleophilic attack. nih.gov

For this compound, the HOMO is expected to be a π-orbital distributed across the fused ring system. The LUMO would be a π*-antibonding orbital. The presence of the electron-withdrawing chlorine atom at the C8 position is expected to lower the energy of the LUMO, potentially making the aromatic ring more susceptible to nucleophilic substitution reactions. wuxibiology.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and electronic excitability. researchgate.net A smaller gap suggests higher reactivity and easier electronic excitation. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.58 | Highest Occupied Molecular Orbital |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.63 | LUMO - HOMO |

Note: Values are illustrative, based on typical DFT calculations for similar heterocyclic systems.

Force Field Methods for Molecular Mechanics Optimization

While quantum methods provide high accuracy, they are computationally expensive for large systems or long-timescale simulations, such as those in molecular dynamics. Molecular Mechanics (MM) offers a computationally efficient alternative by using a classical model, known as a force field, to describe the potential energy of a system. nih.govfwf.ac.at

A force field is a collection of equations and parameters that define the energy of a molecule based on the positions of its atoms. nih.gov The total energy is a sum of bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) terms. For a novel molecule like this compound, parameters could be assigned by analogy from existing force fields like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF), which are designed for organic molecules. youtube.com These methods are ideal for exploring conformational landscapes or simulating the molecule's behavior in a solvent or bound to a biological macromolecule.

Exploration of Potential Energy Surfaces and Transition States in Reaction Mechanisms

To understand a chemical reaction, one must explore the potential energy surface (PES) that connects reactants to products. wayne.edu The PES is a multidimensional surface where the energy of the system is a function of its geometry. Minima on the PES correspond to stable reactants, products, and intermediates, while first-order saddle points represent transition states—the highest energy point along the minimum energy path of a reaction. umn.eduresearchgate.net

For this compound, computational methods can be used to map the reaction pathway for processes like N-alkylation or nucleophilic aromatic substitution at the C-Cl bond. By calculating the geometries and energies of the transition states, activation energies can be determined, providing crucial insights into reaction rates and mechanisms. nih.gov Techniques such as nudged elastic band (NEB) or eigenvalue-following algorithms are used to locate these critical saddle points on the PES. google.com

Advanced Topological and Intermolecular Interaction Analyses

Beyond structure and energy, deeper insights can be gained from analyzing the electron density distribution using methods like the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM analysis provides a rigorous definition of atoms, chemical bonds, and their properties based on the topology of the electron density.

This method can characterize the nature of bonds within this compound (e.g., covalent vs. polar covalent) and identify non-covalent interactions, which are critical for understanding crystal packing or ligand-receptor binding. By locating bond critical points (BCPs) and analyzing properties like the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can quantify the strength and nature of interactions stabilizing a particular molecular conformation or a complex with another molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a framework for defining molecular structure, including atoms and the bonds that connect them, based on the topology of the electron density. researchgate.netwikipedia.org Developed by Richard Bader and his research group, QTAIM posits that the observable electron density distribution of a system contains all the necessary information to reveal its molecular structure. researchgate.netwikipedia.org According to this theory, atoms can be identified as specific regions in three-dimensional space, and the chemical bonds between them are represented by lines of maximum electron density, known as bond paths, that link the nuclei of adjacent atoms. wiley-vch.de

QTAIM allows for the calculation of various physical properties on a per-atom basis by partitioning the molecular space into atomic basins. researchgate.netwiley-vch.de Each basin contains a single nucleus that acts as a local attractor for the electron density. researchgate.net The boundaries of these basins are defined by zero-flux surfaces, which are regions where the gradient of the electron density is zero. wiley-vch.de The presence of a bond path between two atoms is a universal indicator of a chemical bond, encompassing all types of interactions from strong covalent bonds to weaker closed-shell interactions. wiley-vch.de The point of minimum electron density along the bond path is known as the bond critical point (BCP), and the characteristics of the electron density at this point provide valuable information about the nature of the bond.

While specific QTAIM analysis for this compound has not been detailed in the available literature, a theoretical study of this molecule would involve calculating its electron density and identifying the critical points to define its atomic basins and bond paths. Such an analysis would provide insights into the nature of the covalent bonds within the isoquinolinone core and the carbon-chlorine bond, as well as any potential non-covalent interactions within the molecule.

Non-Covalent Interaction (NCIplot) Analysis

Non-covalent interactions (NCIs) are crucial in understanding the structure, stability, and function of chemical and biological systems. nih.gov NCIplot is a computational tool used to visualize and analyze these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, in three-dimensional space. nih.govchemtools.org The method is based on the electron density (ρ) and its reduced density gradient (s). nih.govchemtools.org

Regions of non-covalent interactions are characterized by low electron density and a low reduced density gradient. nih.gov The NCIplot technique generates isosurfaces in these regions, which are then colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density. jussieu.fr This coloring scheme helps to distinguish between different types of non-covalent interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weaker, attractive van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes. mdpi.com

A detailed NCIplot analysis of this compound would reveal the landscape of non-covalent interactions within the molecule and between molecules in a condensed phase. This would be particularly useful for understanding intermolecular packing in a crystal structure and identifying key interactions that stabilize the system. Although specific NCIplot data for this compound is not available in the provided search results, a theoretical investigation would likely focus on potential weak interactions involving the chlorine atom, the carbonyl group, and the aromatic rings.

Charge Distribution and Electrostatic Potential Mapping: Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. researchgate.net

The different colors on an MEP map correspond to different values of the electrostatic potential:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green denotes areas with a neutral or near-zero electrostatic potential. mdpi.com

For this compound, an MEP analysis would likely show a region of high electron density (red) around the oxygen atom of the carbonyl group, indicating its potential to act as a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen would likely be in a region of positive electrostatic potential (blue), making it a potential hydrogen bond donor. The chlorine atom, being electronegative, would also influence the charge distribution on the aromatic ring. While specific MEP analysis data for this compound is not present in the search results, a study on the related molecule 1-chloroisoquinoline showed the electrostatic potential mapped on the electron density surface, illustrating the charge density and reactive sites of the molecule. researchgate.net

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups and determining the structure of a molecule. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of a molecule. scirp.org Comparing these theoretical frequencies with experimental data allows for a detailed assignment of the vibrational modes. nih.gov

Theoretical calculations are often performed on a single molecule in the gaseous phase, while experimental data is typically collected from a solid or liquid sample. nih.gov This difference in the physical state can lead to slight discrepancies between the calculated and experimental frequencies. nih.gov To improve the agreement, the calculated frequencies are often scaled by a factor that accounts for the systematic errors in the computational method. nih.gov

A computational study on the related molecule, 2-chloroquinoline-3-carboxaldehyde, utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate its vibrational frequencies. nih.gov The calculated frequencies were then compared with experimental FT-IR and FT-Raman data, and a scaling factor of 0.961 was applied to the theoretical values. nih.gov A similar approach for this compound would provide a comprehensive understanding of its vibrational spectrum.

Below is an illustrative table of calculated and experimental vibrational frequencies for the related compound 2-chloroquinoline-3-carboxaldehyde, demonstrating the type of data that would be obtained from such an analysis.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for 2-chloroquinoline-3-carboxaldehyde

| Assignment | Theoretical Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| ʋ(C-H) | 3078 | 3107 | 3062 |

| ʋ(C=O) | 1717 | 1685 | 1682 |

| ʋ(C=C) | 1590 | 1612 | 1661 |

| ʋ(N-C) | 1561 | 1577 | 1612 |

This data is for 2-chloroquinoline-3-carboxaldehyde and is provided for illustrative purposes. nih.gov

Thermochemical Property Calculations (e.g., Total Energy, Heat Capacity, Entropy, Zero-Point Vibrational Energy)

Theoretical calculations can provide valuable information about the thermochemical properties of a molecule, such as its total energy, heat capacity, entropy, and zero-point vibrational energy (ZPVE). scirp.org These properties are often calculated using DFT methods and can be determined as a function of temperature. nih.gov

Total Energy refers to the total electronic energy of the molecule at 0 Kelvin.

Heat Capacity (Cv) is the amount of heat required to raise the temperature of the molecule by one degree at constant volume.

Entropy (S) is a measure of the disorder or randomness of the system.

Zero-Point Vibrational Energy (ZPVE) is the vibrational energy that a molecule possesses even at absolute zero temperature.

These thermochemical parameters are crucial for understanding the stability and reactivity of a molecule. While specific calculated thermochemical data for this compound are not available in the provided search results, a DFT study on the related quinoline (B57606) molecule calculated these properties at the B3LYP/6-31+G(d,p) level of theory. scirp.org An analogous study on this compound would provide fundamental data on its thermodynamic behavior.

Table 2: Illustrative Calculated Thermochemical Properties for Quinoline

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -343.3 |

| Heat Capacity (cal/mol·K) | 29.8 |

| Entropy (cal/mol·K) | 82.5 |

| Zero-Point Vibrational Energy (kcal/mol) | 85.7 |

This data is for quinoline and is provided for illustrative purposes. scirp.org

Mulliken Atomic Charge Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule. wikipedia.org These charges are calculated based on the distribution of electrons among the atoms, as determined by the molecular orbitals. wikipedia.org Mulliken atomic charges are useful for understanding the electronic structure, dipole moment, and molecular polarizability of a system.

The calculation involves partitioning the overlap populations of electrons between adjacent atoms. uni-muenchen.de It is important to note that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.orguni-muenchen.de

A detailed Mulliken atomic charge analysis for this compound would provide a quantitative measure of the electron distribution across the molecule. This would highlight the electrophilic and nucleophilic centers and offer insights into its chemical reactivity. Although specific Mulliken charge data for this compound is not available, DFT calculations are a common method for computing these charges. The analysis of a related compound showed that most carbon and nitrogen atoms have negative charges, while hydrogen atoms have positive charges.

Table 3: Illustrative Mulliken Atomic Charges for a Hypothetical Aromatic System

| Atom | Charge (e) |

|---|---|

| C1 | -0.15 |

| C2 | 0.10 |

| C3 | -0.12 |

| N1 | -0.25 |

| O1 | -0.40 |

| H1 | 0.20 |

This is a hypothetical data table for illustrative purposes, as specific data for this compound was not found.

Derivatization Strategies for Structural and Functional Modulation of 8 Chloroisoquinolin 1 2h One

Introduction of Diverse Functional Groups via Targeted Chemical Transformations

The introduction of various functional groups onto the 8-Chloroisoquinolin-1(2H)-one core is primarily achieved through modern cross-coupling reactions, leveraging the reactivity of the chloro substituent. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 8-position of the isoquinolinone core. The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligands, base, and solvent system is crucial for optimizing the reaction yield and scope. organic-chemistry.orgmdpi.comyoutube.com

Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgyoutube.com This reaction is instrumental in introducing a diverse array of amino functionalities, which can significantly impact the molecule's biological activity and physicochemical properties. The catalytic cycle mirrors that of other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The development of bulky, electron-rich phosphine (B1218219) ligands has been pivotal in expanding the scope and efficiency of this transformation. youtube.com

These targeted chemical transformations allow for the systematic modification of the this compound structure, providing access to a vast chemical space for further investigation.

Table 1: Examples of Functional Group Introduction on this compound

| Reaction Type | Reagents and Conditions | Introduced Functional Group |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/H₂O) | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Amino, Substituted Amino |

Stereoselective Derivatization and Chiral Analog Synthesis from this compound

The synthesis of chiral analogs of this compound is of significant interest, as stereochemistry often plays a critical role in determining the biological activity of a molecule. Asymmetric synthesis strategies can be employed to introduce chirality, leading to the formation of enantiomerically enriched or pure compounds.

One common approach involves the asymmetric reduction of a prochiral precursor. For instance, if a ketone functionality were introduced elsewhere on the isoquinolinone ring system, its asymmetric reduction using chiral catalysts or reagents could establish a stereocenter. dicp.ac.cn

Another powerful method is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. A chiral auxiliary can be temporarily attached to the this compound scaffold, influencing the facial selectivity of a subsequent bond-forming reaction. After the desired stereocenter is established, the auxiliary can be removed.

Furthermore, 1,3-dipolar cycloaddition reactions involving C,N-cyclic azomethine imines derived from tetrahydroisoquinoline precursors can be employed to construct chiral heterocyclic systems fused to the isoquinolinone core. These reactions can proceed with high diastereoselectivity and enantioselectivity, providing access to complex chiral architectures. nih.gov The use of chiral ligands in metal-catalyzed reactions is another key strategy. For example, chiral diamines based on a tetrahydroquinoline backbone have been used as ligands in metal complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are precursors to chiral tetrahydroisoquinolines. nih.gov

The development of synthetic routes to chiral 1,2-amino alcohols, which can serve as versatile building blocks, also provides a pathway to chiral derivatives. These can be prepared through methods such as the asymmetric Henry reaction or by using chiral auxiliaries like pseudoephedrine. beilstein-journals.orgnih.govillinois.edu These chiral amino alcohols can then be incorporated into the this compound structure.

Table 2: Strategies for Chiral Analog Synthesis

| Strategy | Description | Potential Chiral Product |

| Asymmetric Reduction | Reduction of a prochiral ketone or imine using a chiral catalyst. | Chiral alcohol or amine derivative |

| Chiral Auxiliary | Temporary attachment of a chiral group to direct a stereoselective reaction. | Diastereomerically enriched intermediate |

| 1,3-Dipolar Cycloaddition | Reaction with a chiral 1,3-dipole to form a heterocyclic ring. | Chiral fused-ring system |

| Asymmetric Catalysis | Use of a chiral metal-ligand complex to catalyze a reaction. | Enantiomerically enriched product |

Strategies for Enhancing Analytical Performance of this compound Derivatives

Derivatization can also be strategically employed to enhance the analytical performance of this compound and its analogs, particularly for techniques such as chromatography and mass spectrometry.

For chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization can be used to:

Improve volatility: For GC analysis, introducing less polar and more volatile functional groups can improve peak shape and reduce retention times.

Enhance detectability: Attaching a chromophore or fluorophore can significantly increase the sensitivity of detection by UV-Vis or fluorescence detectors, respectively.

Improve separation: Modifying the polarity of the molecule can improve its separation from other components in a complex mixture.

In the context of mass spectrometry, derivatization can be used to:

Increase ionization efficiency: Introducing a group that is readily ionizable can enhance the signal intensity.

Direct fragmentation: Attaching a specific functional group can lead to predictable fragmentation patterns, aiding in structural elucidation.

For example, the introduction of a functional group that can be easily protonated, such as a basic amine, can improve ionization in electrospray ionization mass spectrometry (ESI-MS). The choice of derivatizing agent and reaction conditions depends on the specific analytical technique and the desired outcome.

Table 3: Derivatization for Enhanced Analytical Performance

| Analytical Technique | Derivatization Goal | Example Functional Group |

| Gas Chromatography (GC) | Increase volatility | Silyl ethers |

| High-Performance Liquid Chromatography (HPLC) | Enhance UV detection | Aromatic esters |

| Mass Spectrometry (MS) | Improve ionization | Quaternary ammonium salts |

By employing these derivatization strategies, the properties of this compound can be fine-tuned for a wide range of applications, from the development of new therapeutic agents to the creation of advanced materials and the improvement of analytical methods.

8 Chloroisoquinolin 1 2h One As a Synthetic Intermediate for Complex Molecular Architectures

Assembly of Fused Heterocyclic Frameworks

The isoquinolin-1(2H)-one core is a prevalent motif in numerous natural products and pharmacologically active compounds. The chlorine substituent at the 8-position of 8-Chloroisoquinolin-1(2H)-one provides a convenient handle for further chemical transformations, enabling the construction of intricate fused heterocyclic systems. These frameworks are of significant interest due to their diverse biological activities.

The pyrrolo[2,1-a]isoquinoline skeleton is a core structure found in a large family of natural products, including lamellarins, which exhibit a broad spectrum of biological activities such as cytotoxicity against tumor cells. The synthesis of derivatives of this scaffold is a significant area of research in medicinal chemistry. While various synthetic routes to pyrrolo[2,1-a]isoquinolines have been developed, the utilization of this compound as a direct precursor is not extensively documented in publicly available scientific literature. General synthetic strategies often involve the 1,3-dipolar cycloaddition of isoquinolinium ylides with activated alkynes or alkenes.

Table 1: General Synthetic Approaches to Pyrrolo[2,1-a]isoquinolines

| Synthetic Method | Key Reactants | Reaction Conditions | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Isoquinoline (B145761), α-haloketones, dipolarophiles | Base, solvent | [Fictionalized Data] |

| Pictet-Spengler Reaction | Tryptamine derivatives, aldehydes/ketones | Acid catalysis | [Fictionalized Data] |

| Bischler-Napieralski Reaction | β-Arylethylamides | Dehydrating agents (e.g., POCl₃) | [Fictionalized Data] |

Future research could explore the potential of this compound in novel synthetic pathways to this important scaffold, possibly through transition-metal-catalyzed cross-coupling reactions followed by cyclization.

The indolo[3,2-c]isoquinoline core is another significant heterocyclic system present in various biologically active molecules. These compounds have garnered attention for their potential therapeutic applications. The synthesis of these derivatives often involves the cyclization of appropriately substituted indole and isoquinoline precursors.

While direct synthetic routes starting from this compound are not prominently described, its structural features suggest potential utility in multi-step syntheses. For instance, the chlorine atom could be displaced by a nucleophile that is subsequently elaborated to form the fused indole ring.

Table 2: Selected Synthetic Strategies for Indolo[3,2-c]isoquinolines

| Synthetic Approach | Key Intermediates | Key Reactions | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazines and cyclic ketones | Acid-catalyzed cyclization | [Fictionalized Data] |

| Madelung Indole Synthesis | N-acyl-o-toluidines | Strong base at high temperature | [Fictionalized Data] |

| Transition-Metal Catalysis | Halogenated isoquinolines and indoles | Cross-coupling reactions | [Fictionalized Data] |

The synthesis of diepoxybenzo[de]isoquinoline derivatives represents a specialized area of heterocyclic chemistry. These complex structures are of interest for their unique three-dimensional architecture and potential biological properties. There is currently no available scientific literature detailing the synthesis of diepoxybenzo[de]isoquinoline derivatives using this compound as a starting material. The construction of such a framework would likely require a multi-step sequence involving epoxidation and subsequent intramolecular cyclization reactions.

Synthesis of Alkaloid-Like and Polycyclic Compounds

Alkaloids are a diverse group of naturally occurring chemical compounds that have been a rich source of new drugs. The isoquinoline core is a common feature in many alkaloids. The reactivity of this compound makes it a potentially useful starting point for the synthesis of complex alkaloid-like molecules and other polycyclic systems.

The chlorine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions would allow for the elaboration of the isoquinoline core and the construction of additional rings, leading to the formation of intricate polycyclic structures that mimic the complexity of natural alkaloids. However, specific examples of the application of this compound in the total synthesis of known alkaloids are not readily found in the current literature.

Application in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. The goal of DOS is to efficiently generate a collection of compounds that covers a broad range of chemical space.

This compound is an attractive scaffold for DOS due to the presence of multiple reactive sites. The chlorine atom, the lactam nitrogen, and the aromatic ring can all be selectively functionalized to introduce a variety of substituents and build molecular complexity.

A hypothetical DOS strategy using this compound could involve: